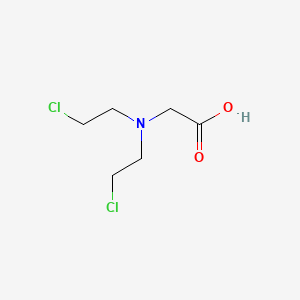
Glycine, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C6H11Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to the nitrogen atom of glycine, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing Glycine, N,N-bis(2-chloroethyl)-:
Reductive Amination: This method involves the reductive amination of the carbonyl group of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for Glycine, N,N-bis(2-chloroethyl)- typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N-bis(2-aminoethyl)glycine derivatives .
Applications De Recherche Scientifique
Glycine, N,N-bis(2-chloroethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Glycine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of cross-links and adducts . This property is particularly useful in anticancer research, where the compound can target and damage the DNA of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)glycine: This compound is similar in structure but contains only one chloroethyl group.
N,N-Bis(2-chloroethyl)amine: This compound has a similar alkylating function but lacks the glycine backbone.
Uniqueness
Glycine, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups attached to the glycine molecule. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
98486-41-0 |
|---|---|
Formule moléculaire |
C6H11Cl2NO2 |
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c7-1-3-9(4-2-8)5-6(10)11/h1-5H2,(H,10,11) |
Clé InChI |
UIHVAXRVVJJTHU-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
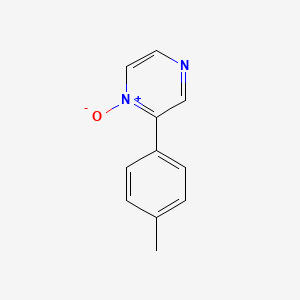

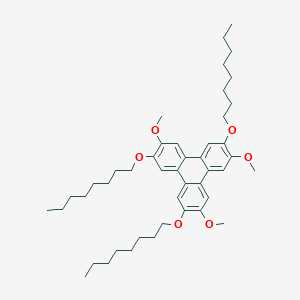
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
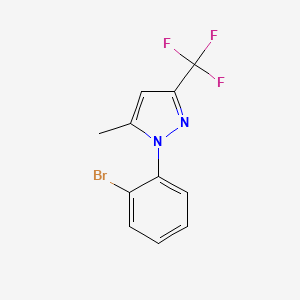
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
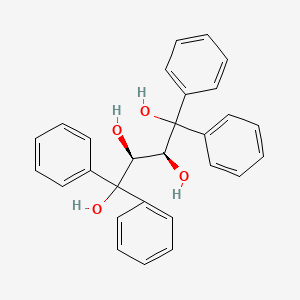
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)

